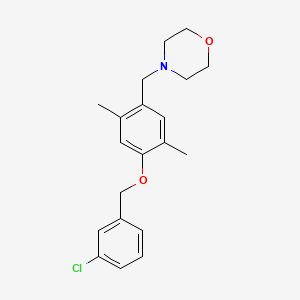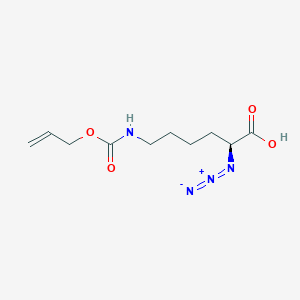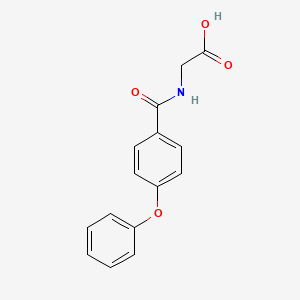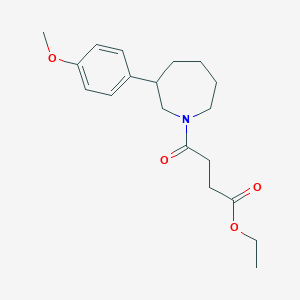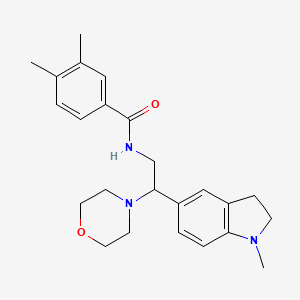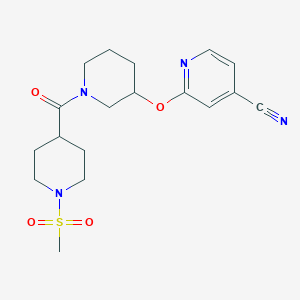![molecular formula C20H18N4O5 B2408165 Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 381701-40-2](/img/structure/B2408165.png)
Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including an ethyl group, an amino group, a furan ring, a pyrrolo[3,2-b]quinoxaline ring, and a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrrolo[3,2-b]quinoxaline core is a fused ring system that includes a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoxaline ring (a fused ring system with two nitrogen atoms). Attached to this core is a furan ring (a five-membered ring with one oxygen atom) via an ester linkage .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The ester group (-COO-) could undergo hydrolysis or other reactions typical of esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amino groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Researchers have been focusing on the synthesis of novel heterocyclic compounds using various derivatives, including pyrroloquinoxaline derivatives. These compounds are synthesized through reactions involving amino acids, esters, and halides, under specific conditions to form complex structures with potential biological and chemical applications (Bakhite et al., 1995), (Sal’nikova et al., 2017).
Fluorinated Derivatives for Chemical Synthesis
The synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline derivatives illustrates the versatility of these compounds in chemical synthesis. Such reactions often involve multiple steps, including bromination, amination, and hydrolysis, to achieve the desired fluorinated products (Kotovskaya et al., 1999).
Antimicrobial Applications
Certain derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. This involves the synthesis of various derivatives through reactions with different chemical groups, leading to compounds with potential therapeutic applications (Nahas & Abdel-Hafez, 2005).
Advanced Material Applications
The synthesis and characterization of compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrate the potential of these derivatives in advanced materials science. Studies focus on molecular, structural, and morphological characterizations to explore their utility in applications like photodiodes and organic electronics (Singh et al., 2014).
Photovoltaic Properties and Device Fabrication
The exploration of photovoltaic properties in derivatives and their applications in organic–inorganic photodiode fabrication highlight the multifaceted uses of these compounds. The synthesis of specific quinoline derivatives and their incorporation into device structures demonstrate their potential in enhancing photovoltaic performance (Zeyada et al., 2016).
将来の方向性
特性
IUPAC Name |
ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXOEUMEKHIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
